5-bromo-N,N-diethyl-2-fluorobenzamide
Description
5-Bromo-N,N-diethyl-2-fluorobenzamide is a benzamide derivative characterized by a bromine atom at the 5-position, a fluorine atom at the 2-position, and diethylamine substituents on the amide nitrogen. Its structural features, including electron-withdrawing halogen groups and lipophilic diethylamide substituents, influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
5-bromo-N,N-diethyl-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c1-3-14(4-2)11(15)9-7-8(12)5-6-10(9)13/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOXODBEPVAKSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Amide Nitrogen Substituents : The diethyl groups in the target compound enhance lipophilicity compared to aromatic (e.g., 2-methoxyphenyl in ) or small cycloalkyl (e.g., cyclopropyl in ) substituents. This may improve membrane permeability in biological systems.
- Halogen Positioning: Bromine at the 5-position (as in the target compound) vs.
- Additional Substituents : The 3-methyl group in introduces steric hindrance, which could impede interactions in enzyme-binding pockets compared to the unsubstituted target compound.
Key Observations :
- The target compound likely employs coupling agents like T3P (as in ) or EDC/HOBt (as in ), with diethylamine as the nucleophile. These methods are efficient for benzamide synthesis, though yields may vary with steric bulk of the amine.
- Compared to methylamine (), diethylamine’s larger size may require longer reaction times or higher reagent equivalents.
Physicochemical Properties
Table 3: Comparative Physical Properties
Key Observations :
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